(6R)-8-Chloro-6-hydroxyoctanoic acid
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Overview
Description
(6R)-8-Chloro-6-hydroxyoctanoic acid is an organic compound with a unique structure characterized by a chlorine atom and a hydroxyl group attached to an octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid typically involves the chlorination of 6-hydroxyoctanoic acid. One common method is the reaction of 6-hydroxyoctanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 8th position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6R)-8-Chloro-6-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN₃) can replace the chlorine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 8-Chloro-6-oxo-octanoic acid.
Reduction: 8-Chloro-6-hydroxyoctanoic acid (regeneration).
Substitution: 8-Azido-6-hydroxyoctanoic acid.
Scientific Research Applications
Chemistry
In chemistry, (6R)-8-Chloro-6-hydroxyoctanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated fatty acids on cellular processes. It may serve as a model compound to investigate the metabolism and toxicity of chlorinated lipids.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and surfactants.
Mechanism of Action
The mechanism of action of (6R)-8-Chloro-6-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Chlorooctanoic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxyoctanoic acid: Lacks the chlorine atom at the 8th position.
8-Bromo-6-hydroxyoctanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(6R)-8-Chloro-6-hydroxyoctanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octanoic acid backbone
Properties
CAS No. |
188412-11-5 |
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Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
(6R)-8-chloro-6-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
WXPREQDMOKXUIM-SSDOTTSWSA-N |
Isomeric SMILES |
C(CCC(=O)O)C[C@H](CCCl)O |
Canonical SMILES |
C(CCC(=O)O)CC(CCCl)O |
Origin of Product |
United States |
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